Chaksine

Description

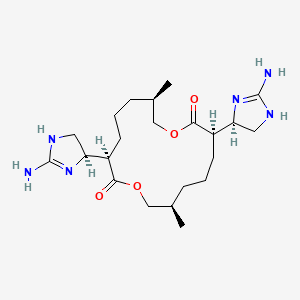

Structure

2D Structure

3D Structure

Properties

CAS No. |

486-53-3 |

|---|---|

Molecular Formula |

C22H38N6O4 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(3R,7R,11R,15R)-3,11-bis[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-7,15-dimethyl-1,9-dioxacyclohexadecane-2,10-dione |

InChI |

InChI=1S/C22H38N6O4/c1-13-5-3-7-15(17-9-25-21(23)27-17)20(30)32-12-14(2)6-4-8-16(19(29)31-11-13)18-10-26-22(24)28-18/h13-18H,3-12H2,1-2H3,(H3,23,25,27)(H3,24,26,28)/t13-,14-,15-,16-,17+,18+/m1/s1 |

InChI Key |

CGGAHJGHSHWGLE-WJQMWINMSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C(=O)OC[C@@H](CCC[C@@H](C(=O)OC1)[C@@H]2CNC(=N2)N)C)[C@@H]3CNC(=N3)N |

Canonical SMILES |

CC1CCCC(C(=O)OCC(CCCC(C(=O)OC1)C2CNC(=N2)N)C)C3CNC(=N3)N |

Origin of Product |

United States |

Elucidation of Chaksine Biosynthetic Pathways

Investigation of Putative Biogenetic Precursors and Intermediates

The unique macrocyclic dilactone structure of Chaksine, incorporating imidazole (B134444) rings and methyl groups, suggests a complex biogenetic origin likely involving multiple biosynthetic routes. Based on the structures of other plant secondary metabolites, particularly macrocyclic compounds and nitrogen-containing compounds, putative precursors could include components derived from fatty acid or polyketide pathways, as well as amino acids or other nitrogen sources.

Macrocyclic lactones and dilactones in plants and microbes are often synthesized via polyketide synthase (PKS) or fatty acid synthase (FAS) pathways, which involve the iterative condensation of small acyl-CoA units. mdpi.com The 16-membered ring of this compound points towards such an assembly process. The methyl groups present in the structure could originate from S-adenosyl-L-methionine (SAM) through methylation reactions, a common modification in secondary metabolism.

The nitrogen atoms incorporated into the imidazole rings likely originate from amino acids. While specific amino acid precursors for this compound's imidazole rings are not identified in the provided data, amino acids like histidine or arginine are common sources of nitrogen in alkaloid biosynthesis. However, some alkaloids, termed "alcaloida imperfecta," incorporate nitrogen directly into isoprenoid skeletons rather than being derived from essential amino acids. nih.gov this compound's classification and precise nitrogen origin require further investigation.

Identifying specific intermediates in the this compound biosynthetic pathway would typically involve feeding experiments with isotopically labeled precursors to Cassia absus plants or cell cultures, followed by the isolation and analysis of labeled compounds. Such studies have been instrumental in unraveling pathways for other natural products. The absence of detailed this compound-specific feeding study data in the search results means the precise sequence of intermediate compounds remains to be determined.

Enzymatic Transformations and Catalytic Mechanisms within the Biosynthetic Cascade

The biosynthesis of a molecule like this compound would necessitate a series of enzymatic transformations. Based on its structural features, key enzymatic steps are likely to include:

Chain Elongation and Assembly: Enzymes such as polyketide synthases (PKSs) or fatty acid synthases (FASs) would be involved in the formation of the carbon backbone of the macrocyclic ring through condensation reactions. mdpi.com

Cyclization: Specific enzymes would catalyze the formation of the 16-membered lactone rings. In other macrocyclic natural product biosynthesis, this can involve macrolactonization reactions often catalyzed by thioesterases or other cyclases. mdpi.comnih.gov

Nitrogen Incorporation and Imidazole Ring Formation: Enzymes responsible for incorporating nitrogen and catalyzing the cyclization events leading to the formation of the 2-amino-4,5-dihydro-1H-imidazole rings are crucial. The specific enzymes and the detailed mechanism for this process in this compound biosynthesis are not described in the search results.

Methylation: Methyltransferases, utilizing SAM as a methyl donor, would be involved in the addition of methyl groups to the structure.

Oxidation and Reduction: Cytochrome P450 monooxygenases (CYPs) and reductases are commonly involved in tailoring reactions in plant secondary metabolism, including hydroxylation and modification of functional groups. nih.govnih.gov Transcriptomic studies in other Cassia species have identified numerous genes encoding CYPs and reductases potentially involved in secondary metabolite pathways. nih.govfrontiersin.org

Other Modifications: Additional enzymes such as hydroxylases, isomerases, and ligases may be required for specific modifications and functional group interconversions along the pathway.

While the general classes of enzymes involved can be inferred from the structure of this compound and knowledge of plant secondary metabolism, the specific enzymes catalyzing each step in the this compound biosynthetic pathway in Cassia absus have not been identified in the provided literature. Research on the enzymatic mechanisms would typically involve isolating and characterizing enzymes from Cassia absus tissues that produce this compound and studying their activity with putative substrates.

Genetic and Transcriptomic Profiling of Biosynthetic Enzyme Expression

Genetic and transcriptomic profiling are powerful tools for identifying candidate genes involved in the biosynthesis of secondary metabolites in plants. By analyzing gene expression patterns in tissues that accumulate this compound (such as seeds of Cassia absus) or under conditions that stimulate its production, researchers can identify genes that are potentially involved in the biosynthetic pathway or its regulation. mdpi.comnih.govplos.orgfrontiersin.orgnih.govnih.gov

Transcriptomic analysis involves sequencing mRNA transcripts to obtain a snapshot of gene activity in a specific tissue or at a particular time point. mdpi.comnih.govplos.orgfrontiersin.orgnih.gov Differentially expressed genes (DEGs) between high-producing and low-producing tissues or under inducing conditions can highlight genes potentially involved in the pathway. Studies on other Cassia species, such as Cassia angustifolia and Senna tora (formerly Cassia tora), have utilized transcriptomics to investigate the biosynthesis of anthraquinones and flavonoids, identifying genes encoding enzymes like chalcone (B49325) synthases (CHS), polyketide synthases (PKS), cytochrome P450s, and UDP-glycosyltransferases, as well as transcription factors. mdpi.comnih.govplos.orgfrontiersin.orgnih.gov

While specific transcriptomic data for this compound biosynthesis in Cassia absus was not found in the search results, a hypothetical transcriptomic study might reveal upregulation of genes encoding enzymes belonging to the PKS or FAS families, enzymes involved in nitrogen metabolism or imidazole ring formation, methyltransferases, and various tailoring enzymes in tissues with high this compound content. Additionally, genes encoding transporter proteins, which are often involved in the sequestration or transport of secondary metabolites, might be identified.

Transcription factors (TFs) play a crucial role in regulating the expression of biosynthetic genes. frontiersin.orgnih.gov Families of TFs such as MYB, bHLH, WRKY, and AP2/ERF have been implicated in regulating secondary metabolism in plants. frontiersin.orgnih.gov Transcriptomic studies can help identify candidate TF genes that are co-expressed with biosynthetic genes, suggesting a regulatory role.

Hypothetical Differential Gene Expression Data (Illustrative)

This table presents hypothetical data illustrating the type of results that might be obtained from a transcriptomic analysis comparing a high-Chaksine producing tissue (e.g., Cassia absus seeds) to a low-producing tissue (e.g., leaves). This data is not derived from actual research on this compound biosynthesis.

| Gene ID (Hypothetical) | Putative Annotation (Enzyme Class) | Fold Change (Seeds vs. Leaves) | p-value |

| CAS_001 | Polyketide Synthase (PKS) | 15.3 | < 0.001 |

| CAS_005 | Methyltransferase | 8.1 | < 0.01 |

| CAS_012 | Cytochrome P450 | 6.5 | < 0.01 |

| CAS_020 | Amino Acid Ligase | 10.2 | < 0.001 |

| CAS_035 | Transporter (ABC type) | 7.8 | < 0.01 |

| CAS_048 | Transcription Factor (MYB family) | 9.5 | < 0.001 |

Note: This table contains illustrative data only and does not represent actual research findings on this compound biosynthesis.

Strategies for Metabolic Engineering to Probe this compound Production

Metabolic engineering offers promising strategies to investigate and potentially enhance this compound production by manipulating the relevant biosynthetic pathways in Cassia absus or heterologous host systems. nih.govnih.govcapes.gov.brmdpi.comresearchgate.net Given the likely complexity of the this compound pathway, a systems biology approach integrating genomics, transcriptomics, proteomics, and metabolomics would be beneficial to fully understand the pathway and identify key targets for engineering.

Potential strategies include:

Overexpression of Pathway Genes: Upregulating the expression of genes encoding rate-limiting enzymes or key pathway enzymes can potentially lead to increased this compound production. researchgate.net

Downregulation of Competing Pathways: Plants produce a vast array of secondary metabolites. Downregulating pathways that compete for common precursors can potentially redirect metabolic flux towards this compound biosynthesis.

Engineering Regulatory Elements: Manipulating the expression of transcription factors that regulate this compound biosynthetic genes could be a strategy to control pathway activity. frontiersin.orgnih.gov

Subcellular Compartmentalization: In plants, biosynthetic pathways are often compartmentalized within different organelles. Understanding and potentially manipulating the localization of this compound biosynthetic enzymes or intermediates could improve efficiency.

Host Optimization: Developing high-producing Cassia absus varieties through traditional breeding or genetic modification, or establishing efficient plant cell cultures, could serve as optimized platforms for this compound production. capes.gov.brresearchgate.net Alternatively, engineering microbial hosts to produce this compound or pathway intermediates could offer a sustainable production method. mdpi.commdpi.com

While metabolic engineering has been successfully applied to enhance the production of various plant alkaloids and other secondary metabolites, specific metabolic engineering efforts focused on this compound production are not detailed in the provided search results. nih.govnih.govcapes.gov.brmdpi.comresearchgate.net Future research in this area would likely involve applying the general strategies outlined above, tailored to the specific enzymes, genes, and regulatory mechanisms identified in the this compound biosynthetic pathway.

Total Synthesis and De Novo Synthetic Methodologies for Chaksine

Retrosynthetic Analysis of the Complex Chaksine Macrocyclic Skeleton

Retrosynthetic analysis is a fundamental technique in organic synthesis planning, working backward from the target molecule to identify simpler starting materials. wikipedia.orgnih.gove3s-conferences.org This process involves hypothetical bond disconnections (transforms) that are the reverse of known synthetic reactions. wikipedia.org The goal is to simplify the molecular structure until readily available or easily synthesized precursors are reached. wikipedia.org For a complex macrocyclic molecule like this compound, retrosynthetic analysis would focus on identifying strategic disconnections that allow for the efficient construction of the large ring system and the introduction of the imidazole (B134444) moieties with the correct stereochemistry. Disconnections that preserve ring structures are often favored, while those creating large rings can be more challenging due to competing polymerization reactions. wikipedia.orgwikipedia.org Identifying key substructures and potential rearrangement transformations are also part of this analysis. wikipedia.org

Development of Stereoselective and Enantioselective Synthetic Strategies

Stereoselective and enantioselective synthesis are critical for constructing complex molecules with defined three-dimensional arrangements, as the stereochemistry of a molecule like this compound is vital for its potential biological interactions. ontosight.aimdpi.comnih.gov Stereoselective methods aim to control the relative stereochemistry of multiple centers, while enantioselective methods focus on producing one specific enantiomer of a chiral compound. Various strategies are employed in stereoselective synthesis, including the use of chiral auxiliaries, asymmetric catalysis (organo-, organometallic, and biocatalysis), and approaches based on the chiral pool. mdpi.comnih.gov For this compound, developing such strategies would be essential to control the stereocenters present in its macrocyclic core and the imidazole-bearing side chains. This could involve asymmetric transformations, diastereoselective reactions guided by existing stereocenters, or the use of chiral building blocks.

Exploration of Novel Macrocyclization Reactions for the this compound Core

The construction of the macrocyclic ring is a key challenge in the synthesis of this compound. Macrocyclization reactions involve forming a large ring from a linear or acyclic precursor. wikipedia.orgnih.gov This process can be challenging due to unfavorable competition with intermolecular polymerization reactions, especially for rings larger than seven members. wikipedia.org The high dilution principle is a common strategy to favor intramolecular cyclization over polymerization. wikipedia.org Various methodologies exist for macrocyclization, including macrolactonization, macrolactamization, transition metal-catalyzed cross-coupling reactions, ring-closing metathesis (RCM), and click chemistry. nih.govcam.ac.uk Exploring novel macrocyclization reactions or optimizing existing ones would be crucial for efficiently assembling the macrocyclic skeleton of this compound. The choice of macrocyclization strategy would depend on the functional groups present in the linear precursor and the desired ring size and geometry. nih.gov

Efficient Methodologies for the Introduction and Modification of Imidazole Moieties

This compound features imidazole moieties as part of its structure. ontosight.ai Efficient methods for synthesizing and incorporating these nitrogen-containing heterocycles are necessary for its total synthesis. Imidazole derivatives are important in medicinal chemistry due to their diverse biological activities. ajrconline.orgiiste.org Several classical and modern synthetic strategies exist for constructing the imidazole ring. The Debus-Radziszewski synthesis, for instance, involves the condensation of a 1,2-dicarbonyl compound, ammonia, and an aldehyde. ajrconline.orgiiste.org The van Leusen imidazole synthesis is another method utilizing tosylmethyl isocyanide (TosMIC) as a key building block. ajrconline.orgmdpi.com Other approaches include the Radziszewski synthesis and multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) synthesis. ajrconline.org For this compound synthesis, methodologies would need to be developed or adapted to regioselectively and stereoselectively attach the imidazole rings to the macrocyclic core or its precursors, potentially requiring functional group interconversions or modifications of pre-formed imidazole units.

Design of Chemoenzymatic and Biomimetic Synthetic Routes

Chemoenzymatic synthesis combines chemical transformations with enzymatic catalysis, leveraging the high selectivity and efficiency of enzymes for specific steps. ucsd.eduhokudai.ac.jpuu.semdpi.com This approach can be particularly useful for introducing stereochemistry or performing reactions that are difficult to achieve solely through traditional chemical methods. mdpi.com Biomimetic synthesis, on the other hand, is inspired by proposed biological biosynthetic pathways. researchgate.netnih.govwikipedia.org It aims to mimic the natural process by which a molecule is formed in living organisms, potentially leading to more efficient or environmentally friendly synthetic routes. researchgate.netnih.govwikipedia.orgnih.gov While research has explored biomimetic approaches for related compounds like chaxine, applying these principles to this compound would involve understanding its likely biosynthetic origins and designing chemical reactions that parallel proposed enzymatic transformations. researchgate.netnih.gov Chemoenzymatic routes could involve using enzymes to catalyze specific bond formations, functional group modifications, or stereochemical control elements within the this compound synthesis. uu.senih.gov

Data Table: Key Synthetic Methodologies Relevant to this compound Synthesis

| Methodology | Description | Relevance to this compound Synthesis |

| Retrosynthetic Analysis | Planning synthesis by working backward from the target molecule to simpler precursors. wikipedia.orge3s-conferences.org | Essential for breaking down the complex this compound structure into manageable synthetic fragments. wikipedia.org |

| Stereoselective Synthesis | Controlling the relative or absolute stereochemistry during bond formation. mdpi.comnih.gov | Crucial for establishing the correct stereocenters in the macrocycle and side chains of this compound. ontosight.ai |

| Macrocyclization Reactions | Formation of large ring systems. wikipedia.orgnih.gov | Key step in constructing the macrocyclic core of this compound, often requiring high dilution or specific catalysts. wikipedia.org |

| Imidazole Synthesis Methods | Formation of the imidazole heterocyclic ring. ajrconline.orgiiste.org | Necessary for synthesizing and incorporating the imidazole moieties present in this compound. ajrconline.org |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic transformations. ucsd.edumdpi.com | Potential for highly selective steps, particularly for stereochemical control, in this compound synthesis. mdpi.com |

| Biomimetic Synthesis | Designing synthetic routes based on proposed biosynthetic pathways. researchgate.netwikipedia.org | Could offer insights into efficient reaction sequences and potentially milder conditions for this compound synthesis. researchgate.netnih.govwikipedia.org |

Structural Characterization and Stereochemical Elucidation of Chaksine

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopic techniques have been fundamental in providing crucial information about the connectivity of atoms and the presence of functional groups within the Chaksine molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as 1H-1H COSY, NOESY, DEPT, HMQC, and HSQC, has played a significant role in elucidating the structure of this compound. acs.org These methods provide detailed insights into the proton and carbon frameworks of the molecule, revealing the connectivity between different atoms and the nature of their chemical environments. Analysis of chemical shifts, coupling constants, and cross-peaks in 2D NMR spectra allows for the mapping of the molecular skeleton and the identification of various structural fragments. nih.govscispace.com Two-dimensional NMR studies specifically on this compound have been reported, contributing to the understanding of its complex structure. acs.org

High-resolution Mass Spectrometry (MS) provides precise information about the molecular weight of this compound and its fragmentation pattern. scispace.comnih.govresearchgate.netdntb.gov.uamdpi.com This technique is essential for confirming the molecular formula and gaining clues about the substructures present by analyzing the masses of fragment ions produced under controlled conditions. The molecular ion peak provides the exact mass of the molecule, while the fragmentation pattern offers a fingerprint that can be correlated with specific structural features. scispace.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy has been utilized to identify the characteristic functional groups present in this compound. lakeheadu.calakeheadu.canih.govwikipedia.orgresearchgate.net By measuring the absorption of infrared radiation at different wavelengths, FTIR provides a spectrum that shows the vibrational modes of the molecule's chemical bonds. Specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of functional groups such as carbonyls, amines, and hydroxyls, aiding in the initial structural characterization. wikipedia.org Infrared spectra were employed in the early investigations to propose the initial structure of this compound. nih.govnih.gov

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule when suitable single crystals can be obtained. nih.govresearchgate.netnih.govmdpi.complos.orgrice.edu By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the precise positions of atoms in the molecule can be determined, including bond lengths, bond angles, and torsion angles. X-ray measurements on this compound iodide were crucial in providing a revised structure and determining its absolute configuration. acs.orgsci-hub.se This highlights the importance of crystallography in correcting or confirming structures determined by other methods and in establishing stereochemistry unequivocally.

Fourier Transform Infrared (FTIR) Spectroscopy

Determination of Absolute and Relative Stereochemistry of this compound

Determining the stereochemistry of a chiral molecule like this compound is vital as it dictates its precise spatial arrangement.

The absolute and relative stereochemistry of this compound was notably determined through X-ray crystallography of its iodide salt, which led to a revised structural assignment. acs.orgsci-hub.se X-ray crystallography directly provides the 3D coordinates of atoms, allowing for the unambiguous assignment of stereocenters. researchgate.netnih.gov

Chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are valuable tools for determining the absolute stereochemistry and conformational properties of chiral molecules, particularly in solution. dntb.gov.uanih.govscimagojr.comrsc.org ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is related to electronic transitions in chiral chromophores. VCD, the infrared counterpart, measures differential absorption in the infrared region, providing information about the vibrational modes of chiral molecules. scimagojr.com While these techniques are widely used for stereochemical analysis of natural products and pharmaceuticals, specific detailed applications of ECD or VCD for the stereochemical elucidation of this compound were not prominently found in the consulted literature. dntb.gov.uanih.govscimagojr.comrsc.org The determination of this compound's absolute configuration appears to have been primarily achieved through X-ray crystallography. acs.orgsci-hub.se

Advanced Computational Methods for Stereochemical Assignment (e.g., DP4+ analysis, DFT calculations)

Advanced computational methods, such as Density Functional Theory (DFT) calculations and DP4+ analysis, play a significant role in modern stereochemical elucidation of complex natural products. DFT calculations are quantum mechanical methods used to predict various molecular properties, including NMR chemical shifts, coupling constants, and energies of different conformers and stereoisomers nih.govpku.edu.cnarxiv.orgrsc.orgresearchgate.net. By calculating these parameters for a set of candidate structures (different stereoisomers and their relevant conformers), researchers can compare the computed data to experimental NMR spectra.

DP4+ analysis is a statistical tool that utilizes calculated and experimental NMR chemical shifts (both ¹H and ¹³C) to assign the most probable structure and stereochemistry among a set of possibilities nih.govcomporgchem.comresearchgate.net. It improves upon the original DP4 method by incorporating Bayesian analysis of both scaled and unscaled data, often leading to more reliable assignments, particularly for molecules with multiple stereocenters or complex conformational landscapes nih.govcomporgchem.comresearchgate.net. The application of DFT calculations provides the necessary theoretical NMR parameters, which are then statistically evaluated by the DP4+ algorithm to provide a probability score for each candidate stereoisomer nih.govresearchgate.net.

While these computational techniques are powerful tools in stereochemical analysis and have been successfully applied to numerous natural products nih.govresearchgate.net, specific details and research findings regarding the explicit application of DP4+ analysis or detailed DFT calculations for the stereochemical elucidation of this compound were not found in the consulted literature. The reported stereochemistry for this compound Monohydrate is (3R-(3R(R),7R,11R(R),15R))-, indicating that its stereochemical configuration has been assigned ebi.ac.uk.

Chemical Derivatization Strategies for Stereochemical Confirmation

Chemical derivatization involves chemically modifying a molecule to facilitate the determination of its stereochemistry. This is particularly useful when the original molecule lacks suitable functional groups for certain analytical techniques or when dealing with complex mixtures of stereoisomers. By reacting the compound with a chiral derivatizing agent, diastereomeric derivatives are formed comporgchem.comlibretexts.org. These diastereomers have different physical and spectroscopic properties, which can then be analyzed using techniques like NMR spectroscopy or chromatography libretexts.orgresearchgate.net.

A common strategy involves using chiral auxiliary reagents that react with functional groups like hydroxyl or amine groups to form esters or amides comporgchem.comlibretexts.org. The NMR spectra of the resulting diastereomeric derivatives often show distinct chemical shifts for protons near the newly created stereocenter, allowing for the assignment of the absolute configuration of the original chiral center libretexts.org. For molecules with multiple stereocenters or challenging structural features, selective derivatization of specific functional groups can simplify the analysis and provide crucial information about the relative or absolute configuration of those centers rsc.org.

Chemical derivatization can also be employed to introduce chromophores or fluorophores, enabling the use of techniques like Electronic Circular Dichroism (ECD) or fluorescence spectroscopy for stereochemical analysis. mtu.edu. Furthermore, derivatization can be used to improve chromatographic separation of stereoisomers, aiding in their isolation and subsequent analysis researchgate.net.

Although chemical derivatization is a widely used technique in natural product stereochemistry rsc.orgnih.gov, specific studies detailing the application of chemical derivatization strategies specifically for the confirmation of this compound's stereochemistry were not found in the consulted literature.

Molecular Mechanism of Action of Chaksine

Identification and Characterization of Putative Biological Targets of Chaksine

Identifying the specific biological molecules with which this compound interacts is a fundamental step in understanding its mechanism of action. Various experimental and computational approaches can be employed for this purpose.

Proteomic and Interactomic Approaches for Target Deconvolution

Proteomic and interactomic approaches are powerful tools for the global identification of protein targets of small molecules within complex biological systems uni.lu. Proteomics involves the large-scale study of proteins, while interactomics focuses on the interactions between molecules, including protein-ligand interactions. Target deconvolution, in this context, refers to the process of identifying the specific molecular targets responsible for a compound's observed phenotypic effect.

These approaches often involve comparing protein profiles or interaction networks in the presence and absence of the small molecule. Techniques such as affinity chromatography coupled with mass spectrometry (MS) can be used to isolate and identify proteins that bind to the compound . While these methods are widely used in target identification for natural products, specific research findings detailing the application of proteomic or interactomic approaches solely for the deconvolution of this compound's biological targets were not available in the consulted literature.

Affinity-Based Probes for Direct Target Identification

Affinity-based probes are chemical tools designed to covalently or non-covalently bind to their target proteins, allowing for their isolation and identification uni.lu. These probes typically consist of a ligand (based on the small molecule of interest), a reactive group for target engagement, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and enrichment.

The design and synthesis of affinity-based probes for natural products can be challenging but offer a direct method for identifying binding partners in complex biological matrices. Probe-based chemical proteomics, for instance, utilizes these probes to enrich molecular targets from cell or tissue lysates, followed by identification using mass spectrometry . Despite the utility of affinity-based probes in target identification, specific studies reporting the design, synthesis, and application of such probes specifically for the direct identification of this compound's biological targets were not found in the reviewed literature.

Computational Modeling and Simulation of this compound-Target Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in predicting and characterizing the interactions between small molecules and their potential biological targets. These in silico approaches can provide insights into binding modes, affinities, and the dynamic behavior of the ligand-target complex.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a widely used computational technique that predicts the preferred orientation (binding mode) of a ligand within the binding site of a target protein. It estimates the binding affinity between the molecule and the target, providing a theoretical basis for their interaction. Docking algorithms explore various conformations of the ligand and orientations within the binding site, scoring them based on their predicted binding energy.

This compound has been investigated using molecular docking in several studies to explore its potential interactions with biological targets. For example, molecular docking simulations have been employed to study the potential phytoprogesteronic properties of this compound by analyzing its binding to progesterone (B1679170) receptors. These studies aim to understand how this compound might interact with these receptors at a molecular level to exert its effects.

In a network pharmacology study investigating the active compounds of Fritillaria thunbergii against influenza-associated inflammation, this compound was identified as an active compound, and molecular docking was used to assess the binding affinity of compounds to potential targets. While the specific docking results for this compound with the explored targets (PTGS1 and PTGS2) were not explicitly detailed in the provided snippets for this compound itself, the study highlights the application of docking in identifying potential interactions for compounds from this plant extract, including this compound. Another study utilizing molecular docking identified the Androgen Receptor (AR) as a potential target for this compound, showing good binding ability.

These docking studies provide initial predictions about which proteins this compound might bind to and how it might orient itself within the binding pockets, offering valuable starting points for further investigation.

Molecular Dynamics Simulations to Characterize Binding Conformations and Stability

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. Unlike static docking, MD simulations account for the flexibility of both the ligand and the target protein, providing a more realistic representation of their interaction in a dynamic environment. MD simulations can be used to study the stability of the ligand-target complex, characterize the conformational changes upon binding, and estimate binding free energies.

By simulating the movement of atoms over time, MD simulations can reveal the dynamic nature of the binding pose predicted by docking, identify alternative stable conformations, and assess the strength and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its target. While molecular dynamics simulation studies have been mentioned in conjunction with docking studies involving this compound and beta-sitosterol, detailed research findings specifically characterizing the binding conformations and stability of this compound-target complexes through dedicated MD simulations were not extensively available in the provided search results. General descriptions of MD simulations and their applications in studying molecular interactions are prevalent.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Ligand-Target Energy Landscapes

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the accuracy of quantum mechanics (QM) for treating the chemically active region (e.g., the ligand and the immediate vicinity of the binding site) with the computational efficiency of molecular mechanics (MM) for the rest of the system (e.g., the surrounding protein and solvent). This hybrid approach is particularly useful for studying reactions or interactions involving bond breaking or formation, or when a more accurate description of the electronic structure is required to understand the ligand-target energy landscape.

Elucidation of Cellular Signaling Pathway Modulation by this compound

Research into the molecular mechanisms of this compound has begun to shed light on its influence on various intracellular signaling pathways. These pathways are critical for regulating diverse cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Studies employing techniques such as network pharmacology and molecular docking have identified potential interactions between this compound and key components of these signaling cascades.

Investigation of Specific Intracellular Transduction Cascades (e.g., MAPK, NF-κB, PI3K/Akt/mTOR pathways)

This compound has been implicated in modulating several crucial intracellular signaling pathways. Network pharmacology studies have identified this compound as a potential active ingredient that may exert its effects through pathways such as MAPK, NF-κB, and PI3K/Akt/mTOR. tmrjournals.comamegroups.cnmdpi.com

The MAPK signaling pathway is a key regulator of cellular processes including proliferation, differentiation, apoptosis, and inflammation. amegroups.cnyoutube.com Continuous activation of the MAPK pathway can contribute to tumorigenesis, while its inhibition may suppress tumor growth. amegroups.cn this compound has been suggested to regulate the MAPK pathway. amegroups.cne-century.usnih.gov

The NF-κB signaling pathway plays a significant role in inflammation and cancer progression by regulating genes involved in cell survival, proliferation, invasion, angiogenesis, and metastasis. nih.govnih.gov Inhibition of NF-κB activation is a target for anti-inflammatory and anti-cancer therapies. nih.govnih.gov this compound has been associated with the NF-κB pathway in network pharmacology analyses. scispace.com

The PI3K/Akt/mTOR pathway is fundamental for regulating cell proliferation, survival, and growth. wikipedia.orgnih.gov Dysregulation of this pathway is frequently observed in various cancers, contributing to reduced apoptosis and increased proliferation. wikipedia.orgnih.gov this compound has been identified as potentially acting on the PI3K/Akt/mTOR signaling pathway. tmrjournals.comtmrjournals.com Molecular docking studies have explored the binding affinity of this compound with key proteins in this pathway, such as AKT1. tmrjournals.com

Data from molecular docking studies provide insights into the potential interactions of this compound with target proteins in these pathways. For instance, a study investigating the mechanism of action of a traditional Chinese medicine formula containing this compound on breast cancer utilized molecular docking to assess the binding ability of its components to key targets, including those in the PI3K/Akt/mTOR pathway. tmrjournals.com

Here is a representation of potential binding affinities from a molecular docking study:

| Compound | Target Protein | Binding Energy (kcal/mol) |

| This compound | AR | -9.7 tmrjournals.com |

| This compound | AKT1 | -7.7 (ZBM-6 compound had strongest binding to AKT1) tmrjournals.com |

| This compound | TP53 | -8.39 (average for 19 components) tmrjournals.com |

Note: The binding energy values indicate the strength of the predicted interaction, with more negative values suggesting stronger binding affinity.

Analysis of Downstream Gene Expression and Protein Regulation

Modulation of signaling pathways by this compound is expected to result in changes in downstream gene expression and protein regulation. While specific detailed studies solely focused on this compound's impact on a wide range of downstream genes and proteins are limited in the provided search results, the implication from pathway analyses suggests such effects occur.

For example, the NF-κB pathway directly regulates the expression of over 400 genes involved in various cellular processes. nih.gov If this compound modulates NF-κB, it would consequently influence the expression of these downstream genes and the levels of the proteins they encode. Similarly, the PI3K/Akt/mTOR pathway affects the transcription of proteins like p70 and 4EBP1, which are involved in protein synthesis. wikipedia.org

Network pharmacology studies that identify this compound as an active compound in traditional medicine formulas often link these compounds to a multitude of potential targets and associated biological processes and molecular functions, including protein binding and enzyme binding. tmrjournals.comnih.gov This suggests a broader impact on cellular protein regulation.

Further targeted research is needed to comprehensively profile the specific genes and proteins whose expression and activity are altered by this compound.

Structure Activity Relationship Sar Studies of Chaksine and Its Analogues

Rational Design and De Novo Synthesis of Chaksine Analogues for SAR Probing

Rational design and de novo synthesis play a vital role in SAR studies of this compound and its analogues. This process involves designing new chemical entities based on the known structure of this compound and hypotheses about how structural modifications might influence activity. The designed analogues are then synthesized in the laboratory. This approach allows for the systematic exploration of the chemical space around the this compound scaffold.

The rational design process often begins with an analysis of the parent compound's structure and any available information about its interactions with biological targets. Based on this, researchers can hypothesize which parts of the molecule are important for activity and which can be modified to potentially improve properties or explore different biological pathways. De novo synthesis refers to the creation of these new compounds from simpler starting materials, often involving multi-step chemical reactions.

While the provided search results discuss rational design and synthesis in the context of other compound classes like chalcone-thiazole hybrids, isoquinolinone-based series, and quinazoline (B50416) derivatives, they illustrate the general principles applied in designing and synthesizing analogues for SAR studies. nih.govnih.govmdpi.comresearchgate.netresearchgate.net These principles involve strategic modifications to the core structure, substituents, and stereochemistry to probe their impact on biological activity. The specific details of rational design and synthesis for this compound analogues would be contingent on the targeted biological activity and available structural information.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. researchcommons.orgresearchcommons.org These models can then be used to predict the activity of new, untested compounds. QSAR studies involve calculating various molecular descriptors that represent different aspects of a molecule's structure and properties, such as electronic, steric, and hydrophobic features. researchcommons.org Statistical methods are then employed to establish a relationship between these descriptors and the observed biological activity.

For this compound and its analogues, QSAR modeling could involve:

Gathering a dataset of this compound and its analogues with known biological activities.

Calculating a range of molecular descriptors for each compound.

Developing a statistical model (e.g., using regression analysis) that links the descriptors to the activity.

Validating the model using statistical parameters and external test sets to ensure its predictive power. sums.ac.ir

QSAR models can provide valuable insights into which structural features and properties are most influential for the observed activity. They can also be used in virtual screening to identify potential new active compounds from large chemical databases. nih.govscielo.br The search results highlight the application of QSAR in predicting biological activity and its role in identifying influential molecular parameters in other chemical series. researchcommons.orgresearchcommons.org While specific QSAR models for this compound are not detailed in the provided results, the general methodology is applicable to understanding and predicting the activity of this compound analogues. Predictive analytics in QSAR aims to forecast the biological activity of novel compounds before their synthesis and experimental testing, thereby prioritizing the most promising candidates. nih.govscielo.brnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a technique used to represent the essential features of a molecule that are required for its biological activity. A pharmacophore is a 3D arrangement of chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are necessary for a molecule to bind to a specific biological target and exert its effect. creative-biolabs.comschrodinger.com

Ligand-based drug design strategies utilize information from known active compounds (ligands) to design new molecules with similar or improved activity, especially when the 3D structure of the biological target is unknown. creative-biolabs.comnih.gov In the context of this compound, if its biological target's structure is not available, ligand-based pharmacophore modeling can be employed. This involves:

Identifying a set of this compound analogues with varying degrees of activity.

Generating conformational ensembles for these molecules to account for their flexibility. creative-biolabs.com

Identifying common chemical features and their spatial arrangement that are present in the active compounds but absent or differently arranged in inactive ones. creative-biolabs.com

Creating a pharmacophore model based on these essential features. creative-biolabs.comnih.gov

This pharmacophore model can then serve as a query for virtually screening large databases of chemical compounds to find molecules that match the required 3D arrangement of features, thus potentially possessing similar biological activity to this compound. schrodinger.comnih.govnih.gov The search results emphasize the importance of ligand-based pharmacophore modeling in drug discovery when target structure information is limited and its use in virtual screening to identify potential lead compounds. creative-biolabs.comnih.govresearchgate.net

Identification of Key Structural Determinants for this compound-Target Binding and Specificity

Identifying the key structural determinants for this compound-target binding and specificity is a central goal of SAR studies. This involves pinpointing the specific atoms, functional groups, and 3D arrangement of this compound that are crucial for its interaction with its biological target. This understanding is vital for designing analogues with improved potency, reduced off-target effects, and enhanced specificity.

Methods used to identify these structural determinants can include:

Analysis of SAR Data: By comparing the activity of a series of this compound analogues with systematic structural variations, researchers can infer which modifications lead to increased or decreased activity, thereby highlighting the importance of the altered structural feature.

Molecular Docking Studies: If the structure of the biological target is known or can be modeled, molecular docking simulations can predict how this compound and its analogues bind to the target site. This can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the molecule and the target protein, indicating which parts of the this compound structure are involved in binding. researchgate.net

Mutagenesis Studies: If the target is a protein, mutating specific amino acid residues in the binding site and observing the effect on this compound binding or activity can confirm the importance of those residues and the corresponding interacting features on this compound.

Structural Biology Techniques: Techniques like X-ray crystallography or NMR spectroscopy of this compound in complex with its target can provide direct atomic-level details of the binding interaction, unequivocally identifying the key structural determinants.

Advanced Analytical Methodologies for Chaksine Research

Chromatographic Techniques for Comprehensive Separation and Purity Assessment

Chromatography encompasses a range of techniques essential for separating Chaksine from other components present in crude extracts or biological samples. These methods are fundamental for obtaining pure samples for further analysis and for assessing the purity of isolated this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a widely used technique for the analysis of natural products due to its speed, high resolution, and sensitivity. UHPLC systems operate at higher pressures and utilize smaller particle size columns compared to conventional HPLC, enabling faster separations and improved peak resolution. This is particularly advantageous for analyzing complex mixtures containing this compound. UHPLC can be employed for both the qualitative and quantitative analysis of this compound, including purity assessment and determination of its concentration in various samples. Studies have utilized UHPLC for the analysis of compounds in plant extracts, which may include alkaloids like this compound. nih.govmdpi.com For instance, UHPLC has been used in the analysis of polyphenol complexes in medicinal plant extracts. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. This compound, being a relatively high molecular weight steroidal alkaloid, is not inherently volatile. Therefore, direct GC analysis of this compound is generally not feasible without prior chemical derivatization to increase its volatility and thermal stability. While GC-MS has been employed for the analysis of other compounds like fatty acids and sterols in plant seeds, its application for this compound would likely require specific derivatization procedures. researchgate.net GC-MS methods have also been developed for the quantification of other alkaloid-like compounds after solid phase extraction. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster separations, lower solvent consumption, and the ability to separate chiral compounds. SFC has been used for the analysis of various compounds, including phospholipids. researchgate.net While specific applications of SFC for this compound analysis are not extensively documented in the provided search results, this technique holds potential for the separation of this compound, particularly if isomeric or chiral forms exist or need to be analyzed. Its efficiency and orthogonal selectivity compared to LC techniques could be beneficial for complex sample analysis or purification challenges related to this compound.

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about the analyzed compounds.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of this compound and its potential metabolites in complex biological or botanical samples. LC-MS/MS couples the separation efficiency of LC with the sensitivity and structural information provided by tandem mass spectrometry. This allows for the detection of compounds based on their specific mass-to-charge ratios and characteristic fragmentation patterns. LC-MS/MS has been widely applied in metabolomics studies and for the analysis of various natural products and pharmaceutical compounds. nih.govnih.govmdpi.comnrfhh.comphenomenex.com For instance, LC-MS/MS has been used to identify and quantify compounds in plant extracts. mdpi.comnrfhh.com The technique is invaluable for tracing the metabolic fate of this compound in biological systems, identifying metabolic transformation products, and quantifying this compound levels in different tissues or extracts. Predicted Collision Cross Section (CCS) values obtained from techniques like ion mobility coupled with MS can further enhance the confidence in compound identification. uni.lu

NMR-based Metabolomics for Biosynthetic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about molecules. NMR-based metabolomics involves the application of NMR to globally profile the metabolites in a biological system. This approach can be used to study the biochemical pathways involved in the biosynthesis of natural products like this compound. universiteitleiden.nluab.edunih.govnih.gov By analyzing the changes in metabolite profiles under different conditions (e.g., genetic modifications, environmental stimuli), researchers can gain insights into the enzymes and intermediates involved in the this compound biosynthetic pathway. While direct studies specifically detailing this compound biosynthesis using NMR-based metabolomics were not prominently found in the search results, NMR is a standard tool for structural elucidation of isolated compounds, including alkaloids. nih.gov Metabolomics approaches, including those utilizing NMR, are generally employed to understand complex metabolic processes and can be applied to the study of natural product biosynthesis. researchgate.netfrontiersin.orgslideshare.netmpg.denih.gov

Emerging Spectroscopic and Imaging Techniques for In Situ Analysis

In situ analysis allows for the study of this compound within its native environment or in complex biological systems, providing insights that bulk analysis cannot. Advanced spectroscopic and imaging techniques are crucial for understanding the localization, transformation, and interactions of this compound at a molecular level in real-time or near-native conditions.

Advanced Raman Spectroscopy and Microscopy

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the chemical composition and molecular structure of a sample based on the inelastic scattering of light photonics.commdpi.com. Advanced Raman techniques, such as confocal Raman microscopy and tip-enhanced Raman spectroscopy (TERS), offer enhanced spatial resolution, enabling the analysis of samples at the micro- and even nanoscale photonics.comdigitellinc.com. Raman microscopy can visualize cell and tissue structures without staining and monitor stimulation-induced changes in chemical composition within single cells or cell cultures, making it potentially useful for investigating the effects of compounds like this compound on cellular processes photonics.comnih.gov. While early studies mentioned obtaining Raman spectra of this compound dss.go.tharchive.orgrsc.org, advanced Raman microscopy could potentially be applied for in situ studies to understand its distribution within cells or tissues, monitor its metabolic fate, or observe conformational changes upon binding to cellular components. The technique relies on unique spectral fingerprints to identify chemical compounds photonics.com.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique widely used to measure molecular interactions in real-time jacksonimmuno.commdpi.comnih.gov. SPR allows researchers to determine binding affinities, kinetic parameters (association and dissociation rates), and the specificity of interactions between molecules jacksonimmuno.commdpi.comnih.govnih.gov. In SPR, one molecule (the ligand) is immobilized on a sensor surface, and the binding of a second molecule (the analyte), such as this compound, is monitored as it flows over the surface jacksonimmuno.com. The change in refractive index near the sensor surface upon binding is detected as a shift in the resonance angle, providing a real-time measurement of the interaction jacksonimmuno.com. This technique is compatible with complex sample types and requires low sample consumption jacksonimmuno.commdpi.comnih.gov. SPR could be a valuable tool for studying the binding kinetics of this compound with potential target proteins or other biomolecules, providing quantitative data on the strength and speed of these interactions. Analyzing binding at sufficient analyte concentrations is recommended for proper kinetic calculations nicoyalife.com.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure of this compound-Target Complexes

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the high-resolution three-dimensional structure of biological macromolecules and their complexes wikipedia.orgum.edu.mobiorxiv.orgplos.org. By rapidly freezing samples in a thin layer of vitreous ice, Cryo-EM preserves the structure of biological specimens in a near-native state wikipedia.org. Recent advancements in detector technology and software algorithms have enabled the determination of biomolecular structures at near-atomic resolution, making Cryo-EM an alternative to X-ray crystallography and NMR spectroscopy for structural biology wikipedia.orgbiorxiv.org. For a compound like this compound that may interact with specific protein targets, Cryo-EM could potentially be used to visualize the complex formed between this compound and its target at high resolution. This would provide detailed structural information about the binding site, the conformation of this compound when bound, and the structural changes induced in the target upon binding, which is crucial for understanding the molecular basis of its activity and for structure-based drug design biorxiv.org. While a recent study used high-resolution cryo-EM to reveal the structure of a supramolecular nanofibril from another natural compound found in TCM um.edu.mo, specific high-resolution Cryo-EM structures of this compound-target complexes have not been found in the consulted literature.

Q & A

Q. What experimental models are appropriate for studying Chaksine's neuromuscular blocking effects?

this compound's curare-like activity is best studied using isolated nerve-muscle preparations, such as the rat phrenic nerve-diaphragm model. Evidence from cat and rabbit models demonstrates dose-dependent neuromuscular blockade, with head-drop tests in rabbits (5.8 mg/kg) and blood pressure/respiratory effects in cats (0.6–1.3 mg/kg) providing critical insights into its mechanism . Methodologically, researchers should standardize perfusion fluids (e.g., Tyrode’s solution) and compare results with reference agents like gallamine to quantify potency .

Q. How is this compound chloride synthesized and characterized for pharmacological studies?

this compound chloride is synthesized by reacting this compound iodide with silver chloride, followed by recrystallization from alcohol-acetone mixtures. Purity is validated via chromatography, paper electrophoresis, and melting point determination (178°C). Researchers must report synthesis protocols, solubility profiles, and analytical methods (e.g., elemental analysis) to ensure reproducibility .

Q. What are the primary pharmacological actions of this compound on autonomic systems?

this compound exhibits dual effects: (1) dose-dependent hypotension in cats (30–60 mm Hg reduction at 0.6–1.3 mg/kg) and (2) respiratory depression without altering cholinergic or adrenergic responses. These findings suggest a non-ganglionic mechanism, as effects persist post-hexamethonium or atropine administration. Researchers should prioritize in vivo hemodynamic monitoring and isolated organ assays (e.g., ileum or trachea) to dissect autonomic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported empirical formulas (C₁₂ vs. C₁₁)?

Discrepancies in molecular formulas (C₁₂H₂₁O₂N₃ vs. C₁₁H₂₁O₃N₃) arise from historical analytical limitations. Modern approaches should employ high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography to confirm the structure. Cross-referencing synthetic derivatives (e.g., benzoyl-chaksinebenzoate) and degradation products can further clarify stoichiometric inconsistencies .

Q. What methodological approaches are recommended for analyzing this compound's dose-dependent effects on blood pressure and respiration?

Advanced studies should integrate telemetry in conscious animals to avoid anesthesia confounders. For mechanistic insights, pair hemodynamic measurements with microelectrode recordings in brainstem nuclei (e.g., nucleus tractus solitarii) and patch-clamp assays on vascular smooth muscle cells. Statistical analysis must account for non-linear dose-response relationships using tools like Hill equation modeling .

Q. How should researchers address conflicting data on this compound's anticholinergic activity in different tissue types?

Contradictory findings (e.g., lack of acetylcholine antagonism in some assays) may stem from tissue-specific receptor subtypes or assay sensitivity. Methodologically, use knockout rodent models (e.g., M₂/M₃ muscarinic receptor-deficient mice) and competitive binding assays with radiolabeled ligands (e.g., [³H]-QNB) to quantify receptor affinity. Cross-validate results with functional assays in multiple species .

Q. What strategies optimize experimental design for studying this compound's toxicity and therapeutic index?

Employ a tiered approach: (1) acute toxicity testing in mice (subcutaneous LD₅₀ determination), (2) chronic toxicity via repeated dosing in rodents with histopathological evaluation, and (3) therapeutic index calculation (LD₅₀/ED₅₀ ratio) using neuromuscular blockade efficacy data. Adhere to NIH preclinical guidelines for rigor and reproducibility .

Methodological Guidance

Q. How can multi-omics data enhance understanding of this compound's mechanisms?

Integrate transcriptomics (RNA-seq of motor neurons), proteomics (mass spectrometry of synaptic proteins), and metabolomics (LC-MS of serum metabolites) to map this compound's systemic effects. Bioinformatics tools like pathway enrichment analysis (KEGG, GO) can identify novel targets, such as ion channels or metabolic enzymes .

Q. What statistical frameworks are suitable for analyzing contradictory results in this compound studies?

Use Bayesian meta-analysis to reconcile heterogeneous data, weighting studies by sample size and methodological rigor. For in-house experiments, apply mixed-effects models to account for inter-animal variability and repeated measures. Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. How should literature reviews be structured to identify gaps in this compound research?

Systematically search databases (PubMed, SciFinder) using keywords: "this compound," "Cassia absus alkaloids," "neuromuscular blockade." Annotate gaps using PRISMA frameworks, focusing on understudied areas (e.g., long-term neurotoxicity, drug-drug interactions). Prioritize primary sources over reviews to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.